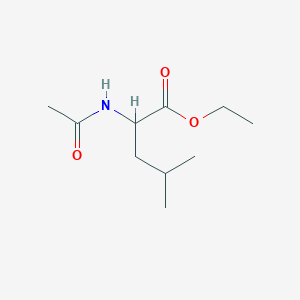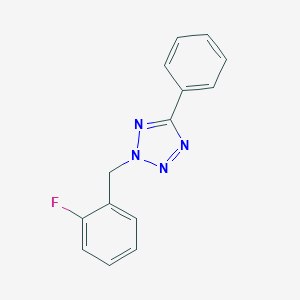
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate, also known as ACP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACP is a piperazine derivative that contains an adamantane moiety, which makes it a unique and promising compound for drug development.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. It also has a unique structure that makes it a promising compound for drug development. However, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate also has some limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low toxicity, which can make it difficult to determine the optimal dosage for therapeutic applications.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. One potential direction is to develop novel formulations of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate that can improve its solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate in other diseases such as multiple sclerosis and Huntington's disease. In addition, further studies are needed to elucidate the exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate and its potential side effects.
Conclusion:
In conclusion, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and multiple pathways of action make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and potential side effects, but Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
Métodos De Síntesis
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of 1-aminoadamantane with ethyl chloroformate to form ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
|---|---|
Fórmula molecular |
C18H28N2O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17(22)20-5-3-19(4-6-20)16(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3 |
Clave InChI |
KWXSWBBBXDRYDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)

![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



